molecular formula C11H9F5O2 B3043117 Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 73789-96-5

Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No.: B3043117
CAS No.: 73789-96-5
M. Wt: 268.18 g/mol
InChI Key: CRTRDMJXYPHFPE-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups

Mechanism of Action

Target of Action

Organofluorine compounds are generally known to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

It’s known that organofluorine compounds can participate in nucleophilic substitution reactions . In these reactions, the compound can act as a nucleophile, attacking an electrophilic carbon of another molecule, leading to a change in the structure of the target molecule .

Biochemical Pathways

The compound’s potential to participate in nucleophilic substitution reactions suggests that it could interfere with various biochemical pathways, particularly those involving the synthesis or degradation of other organic compounds .

Pharmacokinetics

The compound’s molecular weight (as indicated in one of the search results ) suggests that it could be absorbed and distributed in the body. The presence of the ethyl ester group might also influence its metabolism and excretion, but further studies would be needed to confirm this.

Result of Action

Given its potential to participate in nucleophilic substitution reactions, it could potentially alter the structure of target molecules, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate. For instance, the compound’s reactivity might be influenced by the pH of its environment, as it is capable of participating in reactions under both basic and acidic conditions . Furthermore, the compound is described as a bench-stable colorless liquid, suggesting that it has good stability under standard laboratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various esters, amides, or thioesters, while oxidation and reduction reactions produce acids and alcohols, respectively.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • 2,4-Difluorophenyl isocyanate

Uniqueness

Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-3-5-8(6-4-7)11(14,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRDMJXYPHFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218108
Record name Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73789-96-5
Record name Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73789-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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